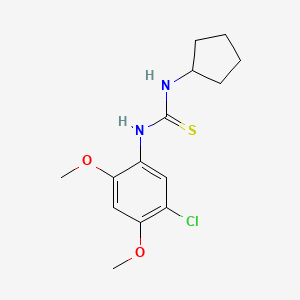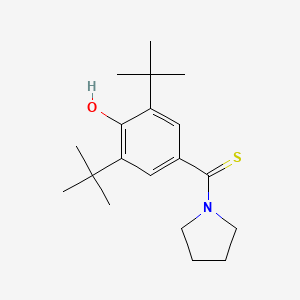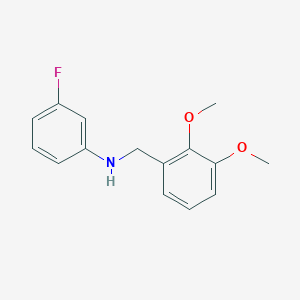
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea, also known as AKU-1, is a chemical compound that belongs to the class of thioureas. It has been widely studied for its potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea may disrupt these processes and lead to cancer cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, which can lead to cell death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea in lab experiments is that it has been well-characterized and its synthesis method is reproducible. In addition, it has been shown to exhibit anti-cancer activity in a variety of cancer cell lines, making it a potentially useful tool for cancer research. However, one limitation of using N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea. One area of interest is the development of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea derivatives, which may have improved anti-cancer activity or better pharmacokinetic properties. Another area of interest is the study of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea and its potential as a cancer treatment.
Synthesis Methods
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea involves the reaction of 5-chloro-2,4-dimethoxyaniline with cyclopentyl isothiocyanate in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a cancer treatment.
properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-18-12-8-13(19-2)11(7-10(12)15)17-14(20)16-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNBXUDRMYMFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCC2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-cyclopentylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)


![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)
![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)





